Azido-PEG1-Hydrazide
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Overview
Description
Azido-PEG1-Hydrazide is a bifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage, while the hydrazide group can react with aldehydes to form semi-permanent hydrazone bonds . This compound is widely used in various fields due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Hydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Hydrazone Formation: The hydrazide group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Hydrazone Formation: Aldehydes are used as reactants, and the reaction typically occurs under mild conditions with neutral pH.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Bonds: Formed from the reaction of the hydrazide group with aldehydes.
Scientific Research Applications
Azido-PEG1-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in Click Chemistry to attach various molecules.
Biology: Employed in bio-conjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:
Azide Group: Reacts with alkynes to form triazole linkages through Click Chemistry.
Hydrazide Group: Reacts with aldehydes to form hydrazone bonds. These reactions enable the compound to act as a versatile linker, facilitating the attachment of various molecules and enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG3-Hydrazide
- Azido-PEG4-Hydrazide
- Azido-PEG6-Hydrazide
- Azido-PEG8-Hydrazide
- Azido-PEG12-Hydrazide
- Azido-PEG16-Hydrazide
- Azido-PEG24-Hydrazide
Uniqueness
Azido-PEG1-Hydrazide is unique due to its shorter PEG chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts . This makes it particularly useful in applications where a shorter linker is desired.
Properties
Molecular Formula |
C5H11N5O2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(2-azidoethoxy)propanehydrazide |
InChI |
InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11) |
InChI Key |
MYWDBHALVNWUJN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)NN |
Origin of Product |
United States |
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